4-(4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
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Overview
Description
4-(4-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the phosphine-catalyzed [4 + 2] annulation of γ-benzyl allenoates with ethyl (Z)-2-(3-oxobenzo[b]thiophen-2(3H)-ylidene)acetate . This reaction produces a series of benzothieno derivatives in high yields under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
4-(4-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the production of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to a biological response. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 1Benzothieno3,2-bbenzothiophene : Known for its high mobility in organic field-effect transistors (OFETs) and use in dye-sensitized solar cells (DSSCs) .
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Used in organic synthesis and catalysis .
Uniqueness
4-(4-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one stands out due to its unique structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19NO2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C18H19NO2S/c1-21-12-8-6-11(7-9-12)14-10-16(20)19-18-17(14)13-4-2-3-5-15(13)22-18/h6-9,14H,2-5,10H2,1H3,(H,19,20) |
InChI Key |
ONJTVDKKZPYERG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2C4=C(S3)CCCC4 |
Origin of Product |
United States |
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